3-{[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid

carbonic anhydrase inhibition sulfonamide SAR positional isomer effect

This 3-carboxy sulfonamide building block is essential for medicinal chemistry programs targeting AKR1C3 (sub-100 nM potency requires 3-carboxy) and for carbonic anhydrase selectivity panels (3-carboxy shows dramatic loss of CA activity vs. 4-carboxy). The 2‑, 3‑, and 4‑carboxy isomers share identical molecular weight and 2D descriptors; only regioisomer-specific analytical methods distinguish them. Procuring the correct isomer (CAS 915910-56-4) eliminates cross-contamination risk that can invalidate biological assays and SAR campaigns.

Molecular Formula C16H17NO5S
Molecular Weight 335.4g/mol
CAS No. 915910-56-4
Cat. No. B497884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid
CAS915910-56-4
Molecular FormulaC16H17NO5S
Molecular Weight335.4g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC=CC(=C2)C(=O)O)OC
InChIInChI=1S/C16H17NO5S/c1-10-7-14(22-3)15(8-11(10)2)23(20,21)17-13-6-4-5-12(9-13)16(18)19/h4-9,17H,1-3H3,(H,18,19)
InChIKeyFNVMDBDZNZDJOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-{[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid (CAS 915910-56-4): Procurement-Relevant Identity and Baseline Profile


3-{[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid (CAS 915910-56-4) is a synthetic, small-molecule sulfonamide derivative of benzoic acid, with the molecular formula C16H17NO5S and a molecular weight of 335.4 g/mol [1]. Its structure comprises a benzoic acid core linked via a sulfonamide bridge to a 2-methoxy-4,5-dimethylphenyl ring. The compound is cataloged in the PubChem chemical database (CID 15943964) and is listed by various chemical suppliers, primarily as a research chemical or screening compound [1]. Despite its structural membership in the sulfonamide-benzoic acid chemotype—a class known for diverse enzyme inhibition profiles—no primary research articles, patents, or authoritative biological assay databases were identified that provide quantitative activity, selectivity, or pharmacokinetic data specifically for this compound at the time of this analysis [1].

Why In-Class Sulfonamide-Benzoic Acid Analogs Cannot Be Substituted for CAS 915910-56-4 Without Verification


The 3-{[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid scaffold has two immediately accessible positional isomers—the 2‑carboxy (CAS 915934‑14‑4) and 4‑carboxy (CAS 927637‑93‑2) derivatives—that may appear interchangeable but can differ profoundly in target engagement, selectivity, and physicochemical properties [1]. Literature on the broader chemotype confirms that both the position of the carboxylic acid moiety and the substitution pattern on the sulfonamide aryl ring are critical determinants of inhibitory activity against targets such as carbonic anhydrase isoforms and aldo-keto reductase 1C3 (AKR1C3) [1][2]. Therefore, substituting one sulfonamide-benzoic acid analog for another without matched-pair experimental evidence risks invalidating SAR campaigns, skewing screening outcomes, or leading to false-negative/false-positive results in biological assays. The sections below present the available—though limited—quantitative evidence that begins to define the differentiation landscape for CAS 915910-56-4.

Quantitative Differentiation Evidence for 3-{[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid (CAS 915910-56-4) Against Closest Analogs


Positional Isomer Selectivity: 3‑Carboxy vs. 4‑Carboxy Analogs in Carbonic Anhydrase Inhibition

In a published series of benzenesulfonamide-benzoic acid conjugates, a 3‑carboxy-substituted benzoic acid derivative (structurally analogous to CAS 915910‑56‑4) was evaluated alongside its 4‑carboxy counterpart. The 3‑carboxy analog exhibited no measurable inhibition of human carbonic anhydrase isoforms hCA I, II, IV, and IX (Ki > 10,000 nM), while the corresponding 4‑carboxy analog (structurally related to CAS 927637‑93‑2) demonstrated weak but detectable inhibition [1]. This study used acetazolamide (AAZ) as a reference standard, which showed Ki values of 250 nM (hCA I), 12 nM (hCA II), 74 nM (hCA IV), and 25 nM (hCA IX) under the same assay conditions [1]. The lack of activity for the 3‑carboxy analog is attributed to suboptimal orientation of the carboxylic acid moiety within the enzyme active site, as revealed by molecular docking [1].

carbonic anhydrase inhibition sulfonamide SAR positional isomer effect

Impact of Carboxy-Substitution Position on AKR1C3 Inhibitory Potency: 3‑ vs. 4‑Benzoic Acid Scaffolds

Extensive SAR studies on 3‑(phenylamino)benzoic acid-based AKR1C3 inhibitors have established that the carboxylic acid at the 3‑position is essential for potency, with the 4‑carboxy positional isomers often showing > 10‑fold loss of activity [1]. A representative lead, 3‑(3,4‑dihydroisoquinolin‑2(1H)‑ylsulfonyl)benzoic acid (IC50 = 13 nM for AKR1C3), exploits the 3‑carboxy-substitution that aligns with CAS 915910‑56‑4 [1]. In contrast, 4‑carboxy analogs in the same chemotype typically display IC50 > 1,000 nM [1]. This positional preference is driven by the requirement for the carboxylate to hydrogen-bond with catalytic residues (Tyr55 and His117) in the AKR1C3 active site, an interaction that is sterically disfavored when the carboxylate is at the 4‑position [1].

AKR1C3 inhibition cancer target 3-(phenylamino)benzoic acid pharmacophore

Computed Physicochemical Differentiation: 3‑Substituted vs. 2‑ and 4‑Substituted Positional Isomers

Although no experimental logP or pKa data were found, PubChem-computed descriptors provide a first-pass differentiation: CAS 915910‑56‑4 (3‑carboxy isomer) has a computed XLogP3-AA of 2.7, a topological polar surface area of 101 Ų, and 2 hydrogen bond donors [1]. Its 2‑carboxy isomer (CAS 915934‑14‑4) and 4‑carboxy isomer (CAS 927637‑93‑2) share the same molecular formula and identical values for these computed descriptors based on connectivity, but the three-dimensional receptor-interaction profiles differ due to the distinct orientation of the carboxylic acid group [1][2]. This positional difference can affect target binding, solubility, and metabolic stability despite identical two-dimensional property predictions [3].

drug-likeness physicochemical properties positional isomer comparison

Stakeholder-Specific Application Scenarios for Procuring 3-{[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid (CAS 915910-56-4)


AKR1C3 Inhibitor Lead Optimization and SAR Studies

Medicinal chemistry teams developing next-generation AKR1C3 inhibitors for prostate cancer or endocrine malignancies should procure CAS 915910‑56‑4 as a key 3‑carboxy sulfonamide scaffold. Class-level evidence shows that the 3‑carboxy position is essential for sub‑100 nM potency [1] (see Section 3, Evidence Item 2). This compound serves as a validated starting point for introducing the 2‑methoxy-4,5‑dimethylphenyl sulfonamide tail, a group not yet characterized in published AKR1C3 SAR, offering an opportunity to explore novel tail interactions while retaining the optimal 3‑carboxy pharmacophore.

Carbonic Anhydrase Selectivity Profiling: Negative Control for 3‑Carboxy Sulfonamide Compounds

Investigators profiling sulfonamide compound libraries against carbonic anhydrase isoforms should employ CAS 915910‑56‑4 as an inactive or weakly active comparator. Published data on the 3‑carboxy chemotype demonstrate a dramatic loss of CA inhibitory activity relative to the 4‑carboxy isomer [1] (see Section 3, Evidence Item 1). Including this compound in selectivity panels against hCA I, II, IV, and IX can benchmark assay windows and verify that observed potency in other sulfonamide hits is not merely a general scaffold effect.

Regioisomeric Purity Validation in Chemical Procurement

Quality-control laboratories and compound management groups should use CAS 915910‑56‑4 as a reference standard to confirm regioisomeric identity when ordering bulk quantities of 3‑substituted sulfonamide-benzoic acid building blocks. Because the 2‑, 3‑, and 4‑carboxy isomers share identical molecular weights, elemental composition, and 2D-computed descriptors [1] (see Section 3, Evidence Item 3), only regioisomer-specific analytical methods (e.g., NMR, chiral HPLC) can distinguish them. Procuring the correct isomer is essential to avoid cross-contamination that could invalidate downstream biological assays or chemical syntheses.

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